Lathosterol

Catalog No.
S532549
CAS No.
80-99-9
M.F
C27H46O
M. Wt
386.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lathosterol

CAS Number

80-99-9

Product Name

Lathosterol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1

InChI Key

IZVFFXVYBHFIHY-SKCNUYALSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Lathosterol; Cholesterin; gamma-Cholesterol;

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

The exact mass of the compound Lathosterol is 386.3549 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Supplementary Records. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Lathosterol (5α-cholest-7-en-3β-ol) is a 27-carbon sterol intermediate that functions as the direct precursor to 7-dehydrocholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis. In clinical lipidomics and analytical chemistry, it is highly valued as a definitive quantitative biomarker for whole-body de novo cholesterol synthesis [1]. Due to its specific position in the metabolic cascade, high-purity lathosterol is heavily procured as an essential analytical standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [2]. Its primary industrial and scientific utility lies in calibrating diagnostic assays that differentiate hepatic cholesterol production from intestinal dietary absorption, making it an indispensable reference material for cardiovascular risk profiling, statin efficacy evaluation, and the diagnosis of inborn errors of sterol metabolism .

Substituting lathosterol with generic sterol mixtures, total cholesterol, or closely related intermediates like desmosterol fundamentally compromises analytical integrity. While desmosterol and lathosterol both indicate cholesterol synthesis, they track entirely different enzymatic routes—the Bloch and Kandutsch-Russell pathways, respectively—meaning they cannot be used interchangeably to pinpoint specific enzymatic blockages such as SC5D deficiency[1]. Furthermore, in mass spectrometry workflows, lathosterol and cholesterol share identical molecular weights (386.65 g/mol) and exhibit severe co-elution risks, especially given that physiological cholesterol levels can exceed lathosterol concentrations by a factor of 1000 [2]. Attempting to calibrate an LC-MS/MS or GC-MS system without a highly pure, compound-specific lathosterol standard prevents the establishment of baseline chromatographic resolution, leading to signal camouflage and catastrophic quantification errors in clinical diagnostic panels [2].

Chromatographic Resolution in High-Throughput LC-MS/MS

In clinical lipidomics, distinguishing trace synthesis biomarkers from bulk lipids is a primary analytical hurdle. Lathosterol and cholesterol share the same molecular weight (386.65 g/mol) and exhibit a physiological concentration ratio exceeding 1:1000 in human plasma, creating severe co-elution risks [1]. When utilizing high-purity lathosterol standards during method development on sub-2µm UHPLC columns, laboratories can validate a baseline chromatographic resolution (Rs) of 1.6 between lathosterol and cholesterol [2]. Without a highly pure, specific lathosterol reference, the massive cholesterol peak camouflages the lathosterol signal, preventing accurate calibration of the lower limit of quantitation (LLOQ), which must be driven down to 0.1 µg/mL for clinical utility [1].

Evidence DimensionChromatographic Resolution (Rs) and Plasma Ratio
Target Compound DataLathosterol standard (LLOQ 0.1 µg/mL)
Comparator Or BaselineCholesterol (Plasma ratio >1000:1 relative to lathosterol)
Quantified DifferenceValidated Rs of 1.6 required to prevent trace signal camouflage
ConditionsUHPLC-MS/MS in positive APCI or MRM mode

Procuring high-purity lathosterol is essential to establish baseline separation from cholesterol, ensuring accurate calibration for trace-level clinical diagnostics.

Pathway-Specific Biomarker Validation

Generic sterol standards cannot be used to map specific branches of endogenous cholesterol synthesis. Lathosterol specifically quantifies flux through the Kandutsch-Russell pathway, whereas its structural analog desmosterol tracks the parallel Bloch pathway [1]. Clinical studies demonstrate that the lathosterol-to-cholesterol ratio provides a highly specific, quantitative index of whole-body cholesterol synthesis that inversely correlates with intestinal absorption markers like campesterol[2]. Utilizing exact lathosterol standards allows diagnostic developers to accurately calculate this ratio, distinguishing 'high-synthesis' from 'high-absorption' metabolic phenotypes with a precision that total cholesterol or generic sterol assays cannot achieve [1].

Evidence DimensionBiosynthetic Pathway Specificity
Target Compound DataLathosterol (Strict Kandutsch-Russell pathway marker)
Comparator Or BaselineDesmosterol (Bloch pathway) / Campesterol (Dietary Absorption)
Quantified DifferenceStrict tracking of distinct enzymatic fluxes (SC5D vs. DHCR24)
ConditionsClinical lipidomic profiling of metabolic disorders

Buyers developing advanced cardiovascular or metabolic risk panels must procure lathosterol to specifically isolate and quantify endogenous hepatic synthesis rates.

Diagnostic Standardization for SC5D Deficiency (Lathosterolosis)

In the study of rare sterol synthesis disorders such as lathosterolosis, lathosterol serves as the primary diagnostic metabolite. Fibroblasts from patients with lathosterol 5-desaturase (SC5D) deficiency accumulate massive amounts of lathosterol when cultured in cholesterol-depleted media [1]. Quantitative GC-MS analysis reveals that lathosterol accounts for approximately 35.0 ± 1.3% of total sterols in mutant fibroblasts, compared to a baseline of just 6.9 ± 0.8% in healthy control cells [1]. Procuring an authentic lathosterol reference standard is strictly required to calibrate the mass spectrometer for this exact retention time and fragmentation pattern, enabling the reliable identification of this pathological accumulation during in vitro drug rescue or diagnostic screening [2].

Evidence DimensionCellular Sterol Accumulation
Target Compound DataLathosterol fraction in SC5D mutant cells (35.0 ± 1.3%)
Comparator Or BaselineLathosterol fraction in wild-type controls (6.9 ± 0.8%)
Quantified Difference~5-fold pathological accumulation
ConditionsFibroblast cell culture in cholesterol-deficient medium (GC-MS analysis)

Research laboratories and diagnostic centers rely on exact lathosterol standards to validate assays for SC5D enzyme deficiency and evaluate the efficacy of experimental interventions.

Clinical LC-MS/MS and GC-MS Diagnostic Panels

High-purity lathosterol is procured as a primary calibration standard for multiplexed mass spectrometry assays designed to evaluate cardiovascular risk. By quantifying the lathosterol-to-cholesterol ratio, clinical laboratories can accurately determine a patient's endogenous cholesterol synthesis rate, differentiating it from dietary absorption markers like campesterol [1].

Pharmacodynamic Screening for Lipid-Lowering Therapies

In pharmaceutical development, lathosterol serves as a critical biomarker to evaluate the in vivo efficacy of statins and other cholesterol-lowering drugs. Tracking lathosterol levels allows researchers to confirm target engagement and monitor the suppression of the Kandutsch-Russell biosynthetic pathway during preclinical and clinical trials [2].

In Vitro Disease Modeling of Sterol Pathway Defects

Lathosterol is essential for standardizing cellular assays focused on inborn errors of metabolism, such as lathosterolosis (SC5D deficiency) and Smith-Lemli-Opitz syndrome. It is used as a reference material to quantify pathological sterol accumulation in patient-derived fibroblasts cultured in cholesterol-depleted media, enabling phenotypic screening and gene therapy validation[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

8.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

386.354866087 Da

Monoisotopic Mass

386.354866087 Da

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

122.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

80-99-9

Wikipedia

Lathosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023
1: Wu AH, Ruan W, Todd J, Lynch KL. Biological variation of β-sitosterol, campesterol, and lathosterol as cholesterol absorption and synthesis biomarkers. Clin Chim Acta. 2014 Mar 20;430:43-7. doi: 10.1016/j.cca.2013.12.040. Epub 2014 Jan 4. PubMed PMID: 24394292.
2: Aoki K, Ijima T, Kamiyama H, Kamiko K, Terauchi Y. Anagliptin decreases serum lathosterol level in patients with type 2 diabetes: a pilot study. Expert Opin Pharmacother. 2015;16(12):1749-54. doi: 10.1517/14656566.2015.1057120. Epub 2015 Jun 22. PubMed PMID: 26098722.
3: Mackay DS, Gebauer SK, Eck PK, Baer DJ, Jones PJ. Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption in a dual-center, randomized, single-blind placebo-controlled trial. Am J Clin Nutr. 2015 Mar;101(3):432-9. doi: 10.3945/ajcn.114.095356. Epub 2015 Jan 14. PubMed PMID: 25733626.
4: Naruse R, Hori K, Terasawa T, Hara K, Suetsugu M, Takebayashi K, Morita K, Aso Y, Inukai T. Alterations of plant sterols, lathosterol, oxidative stress and inflammatory markers after the combination therapy of ezetimibe and statin drugs in type 2 diabetic patients. Obes Res Clin Pract. 2015 Jan-Feb;9(1):67-74. doi: 10.1016/j.orcp.2014.02.001. Epub 2014 Mar 27. PubMed PMID: 25660177.
5: Hojo K, Hakamata H, Kusu F. Simultaneous determination of serum lathosterol and cholesterol by semi-micro high-performance liquid chromatography with electrochemical detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Apr 1;879(11-12):751-5. doi: 10.1016/j.jchromb.2011.02.017. Epub 2011 Feb 21. PubMed PMID: 21398191.
6: Giera M, Renard D, Plössl F, Bracher F. Lathosterol side chain amides: a new class of human lathosterol oxidase inhibitors. Steroids. 2008 Mar;73(3):299-308. doi: 10.1016/j.steroids.2007.10.015. Epub 2007 Nov 17. PubMed PMID: 18164739.
7: Hamilton JJ, Synnes A, Innis SM. Plasma cholesterol and lathosterol levels in term infants in the early neonatal period. Pediatr Res. 1992 Apr;31(4 Pt 1):396-400. PubMed PMID: 1570206.
8: Tilvis RS, Valvanne JN, Strandberg TE, Miettinen TA. Prognostic significance of serum cholesterol, lathosterol, and sitosterol in old age; a 17-year population study. Ann Med. 2011 Jun;43(4):292-301. doi: 10.3109/07853890.2010.546363. Epub 2011 Jan 24. PubMed PMID: 21254906.
9: Vuoristo M, Tilvis R, Miettinen TA. Serum plant sterols and lathosterol related to cholesterol absorption in coeliac disease. Clin Chim Acta. 1988 May 31;174(2):213-24. PubMed PMID: 3383445.
10: Färkkilä MA, Kairemo KJ, Taavitsainen MJ, Strandberg TA, Miettinen TA. Plasma lathosterol as a screening test for bile acid malabsorption due to ileal resection: correlation with 75SeHCAT test and faecal bile acid excretion. Clin Sci (Lond). 1996 Apr;90(4):315-9. PubMed PMID: 8777839.
11: Kempen HJ, Glatz JF, Gevers Leuven JA, van der Voort HA, Katan MB. Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans. J Lipid Res. 1988 Sep;29(9):1149-55. PubMed PMID: 3183524.
12: De Cuyper I, Wolthers BG, van Doormaal JJ, Wijnandts PN. Determination of changes in serum lathosterol during treatment with simvastatin to evaluate the role of lathosterol as a parameter for whole body cholesterol synthesis. Clin Chim Acta. 1993 Oct 15;219(1-2):123-30. PubMed PMID: 8306452.
13: Hamilton JJ, Phang M, Innis SM. Elevation of plasma lathosterol, as an indicator of increased cholesterol synthesis, in preterm (23-32 weeks gestation) infants given Intralipid. Pediatr Res. 1992 Feb;31(2):186-92. PubMed PMID: 1542550.
14: Meijer GW, Van der Palen JG, De Vries H, Kempen HJ, Van der Voort HA, Van Zutphen LF, Beynen AC. Evaluation of the use of serum lathosterol concentration to assess whole-body cholesterol synthesis in rabbits. J Lipid Res. 1992 Feb;33(2):281-6. PubMed PMID: 1569379.
15: Kempen HJ, Gevers Leuven JA, van der Voort HA, de Knijff P, Havekes L. Lathosterol level in plasma is elevated in type III hyperlipoproteinemia, but not in non-type III subjects with apolipoprotein E2/2 phenotype, nor in type IIa or IIb hyperlipoproteinemia. Metabolism. 1991 Mar;40(3):231-5. PubMed PMID: 2000034.
16: Cox CM, Sutherland WH, Ball MJ, Mann JI. Response of plasma lathosterol concentration to change in the quality of dietary fat in men and women. Eur J Clin Nutr. 1996 Jun;50(6):358-63. PubMed PMID: 8793416.
17: Duane WC. Serum lathosterol levels in human subjects reflect changes in whole body cholesterol synthesis induced by lovastatin but not dietary cholesterol. J Lipid Res. 1995 Feb;36(2):343-8. PubMed PMID: 7751822.
18: Kempen HJ, de Knijff P, Boomsma DI, van der Voort HA, Gevers Leuven JA, Havekes L. Plasma levels of lathosterol and phytosterols in relation to age, sex, anthropometric parameters, plasma lipids, and apolipoprotein E phenotype, in 160 Dutch families. Metabolism. 1991 Jun;40(6):604-11. PubMed PMID: 1865824.
19: Asplund-Carlson A, Lund E, Björkhem I, Carlson LA. Studies in hypertriglyceridaemia. VI: Serum lathosterol concentration is raised in hypertriglyceridaemic non-diabetic males with hyperinsulinaemia. J Intern Med. 1999 Mar;245(3):247-52. PubMed PMID: 10205586.
20: Boomsma DI, Princen HM, Frants RR, Gevers Leuven JA, Kempen HJ. Genetic analysis of indicators of cholesterol synthesis and absorption: lathosterol and phytosterols in Dutch twins and their parents. Twin Res. 2003 Aug;6(4):307-14. PubMed PMID: 14511438.

Explore Compound Types